![molecular formula C15H17F3N4O3S B2762505 1-[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097894-75-0](/img/structure/B2762505.png)
1-[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C15H17F3N4O3S and its molecular weight is 390.38. The purity is usually 95%.
BenchChem offers high-quality 1-[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Design and Synthesis
The chemical compound 1-[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione has been studied within the context of molecular design and synthesis for various therapeutic applications. For instance, Oguchi et al. (2000) explored the design, synthesis, and evaluation of imidazopyridine thiazolidine-2,4-diones, focusing on their hypoglycemic activity. These compounds, including structurally related analogs, demonstrated significant insulin-induced adipocyte differentiation in vitro and hypoglycemic effects in diabetic mice models, highlighting their potential as novel hypoglycemic agents (Oguchi et al., 2000).
Antimicrobial Activity
A notable application area for derivatives of this compound includes antimicrobial activity. Prakash et al. (2011) synthesized a series of thiazolidine-2,4-dione derivatives that exhibited significant antibacterial activity against gram-positive bacteria and notable antifungal properties. This study underscores the potential of thiazolidine-2,4-dione derivatives as effective antimicrobial agents, especially against specific bacterial and fungal pathogens (Prakash et al., 2011).
Biological Activity Enrichment
Mohanty et al. (2015) embarked on synthesizing a novel series of substituted 5-(aminomethylene)thiazolidine-2,4-dione derivatives to enrich the biological activity profile of thiazolidinedione compounds. By incorporating various biologically active moieties, these compounds exhibited enhanced antibacterial and antifungal activities, revealing a strategy to potentiate the therapeutic applications of thiazolidinedione derivatives (Mohanty et al., 2015).
Anticancer Activity
The exploration of thiazolidine-2,4-dione derivatives extends to anticancer research. Kumar and Sharma (2022) reported the synthesis and evaluation of N-substituted indole derivatives with thiazolidine-2,4-dione moieties, demonstrating significant anticancer activity against specific cancer cell lines. This research contributes to the ongoing search for more effective and targeted anticancer therapies (Kumar & Sharma, 2022).
Antidiabetic Agents
In the quest for novel antidiabetic agents, Kadium et al. (2022) focused on the synthesis of new thiazolidine-2,4-dione derivatives. Their study highlighted the potential of these compounds to significantly reduce blood glucose levels, offering promising avenues for the development of new antidiabetic medications (Kadium et al., 2022).
properties
IUPAC Name |
1-[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O3S/c1-9-12(26-8-19-9)13(24)20-4-2-10(3-5-20)21-6-11(23)22(14(21)25)7-15(16,17)18/h8,10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXKRWHYJFGNRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(1,7-dimethyl-2,4-dioxo-9-(p-tolyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2762422.png)
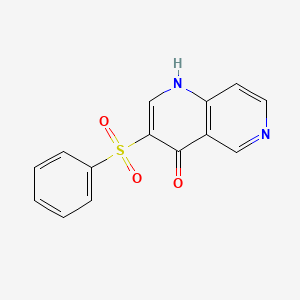
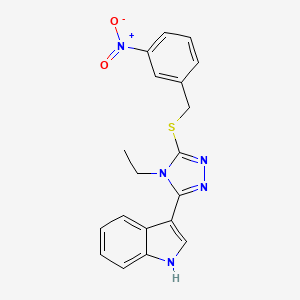

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)tetrahydrofuran-3-carboxamide](/img/structure/B2762428.png)
![N-(4-tert-butylphenyl)-3-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)propanamide](/img/structure/B2762430.png)
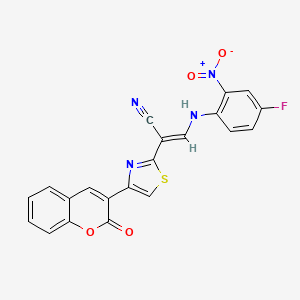


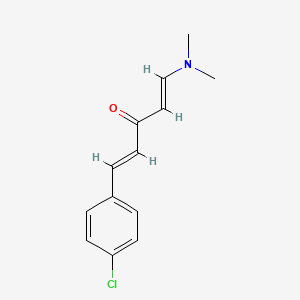
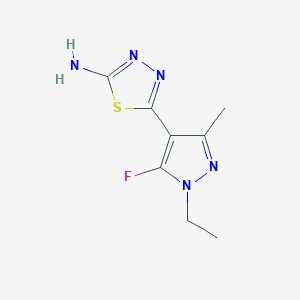
![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2762443.png)

